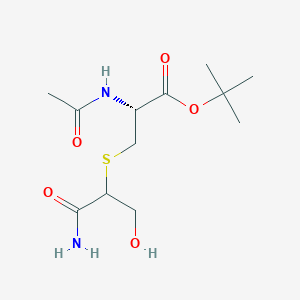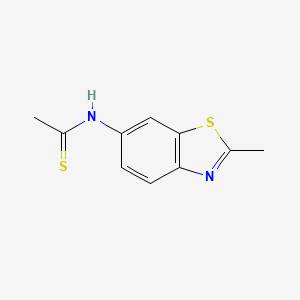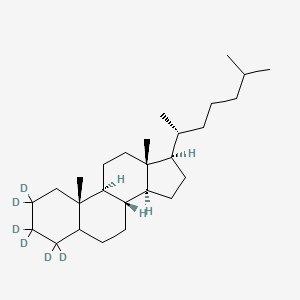
Cholestane-2,2,3,3,4,4-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane-2,2,3,3,4,4-D6 is a deuterated derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen. Cholestane itself is a significant biomarker in geological studies, often found in petroleum deposits and used to infer the presence of ancient animal life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholestane-2,2,3,3,4,4-D6 typically involves the deuteration of cholestane. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the cholestane molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas. The product is then purified using techniques such as chromatography to ensure high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Cholestane-2,2,3,3,4,4-D6 can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Cholestane-2,2,3,3,4,4-D6 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the calibration of instruments and the study of reaction mechanisms.
Biology: Employed in the study of lipid metabolism and the role of sterols in cell membranes.
Medicine: Investigated for its potential role in the synthesis of steroid hormones and other biologically active compounds.
Industry: Utilized in the petroleum industry as a biomarker to study the origin and maturation of crude oil
Mecanismo De Acción
The mechanism of action of Cholestane-2,2,3,3,4,4-D6 involves its interaction with various molecular targets. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. The deuterium atoms in the molecule can also influence reaction kinetics and pathways, providing insights into the behavior of sterols in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Cholestane: The non-deuterated form of Cholestane-2,2,3,3,4,4-D6.
Cholesterol: A precursor to cholestane, essential for cell membrane structure and function.
Steroids: A broad class of compounds that share a similar tetracyclic structure.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in mass spectrometry and other analytical techniques, making it a valuable tool in both academic and industrial settings .
Propiedades
Fórmula molecular |
C27H48 |
|---|---|
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2 |
Clave InChI |
XIIAYQZJNBULGD-PTHKICKKSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



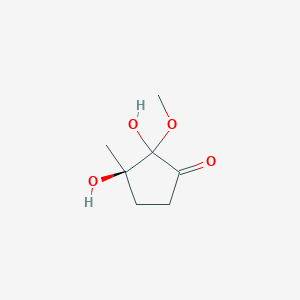
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)



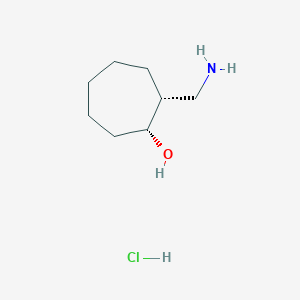
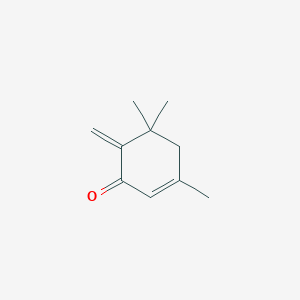
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
